Product packaging for (2e)-2-(Nitromethylidene)-1,3-oxazolidine(Cat. No.:)

(2e)-2-(Nitromethylidene)-1,3-oxazolidine

Cat. No.: B12322379
M. Wt: 130.10 g/mol
InChI Key: PDKGXWZFFGNNBN-ONEGZZNKSA-N
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Description

(2E)-2-(Nitromethylidene)-1,3-oxazolidine is a heterocyclic compound of significant interest in medicinal and agrochemical research. It features a five-membered 1,3-oxazolidine ring—comprising oxygen and nitrogen heteroatoms —substituted at the 2-position with a nitromethylene group. This functional group is a key pharmacophore in the development of neonicotinoid insecticides, as its electronic properties are crucial for interacting with insect nicotinic acetylcholine receptors . The compound can be synthesized via condensation reactions, such as between 2-(2-aminoethylamino)ethanol and 1,1-bis(thiomethyl)-2-nitroethylene . Research-grade this compound is provided for use in chemical synthesis, mode-of-action studies, and as a building block for novel heterocyclic systems. Its structure has been confirmed by techniques including X-ray crystallography, which reveals a nearly planar imidazolidine ring system stabilized by intramolecular N—H···O hydrogen bonds . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O3 B12322379 (2e)-2-(Nitromethylidene)-1,3-oxazolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

(2E)-2-(nitromethylidene)-1,3-oxazolidine

InChI

InChI=1S/C4H6N2O3/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2/b4-3+

InChI Key

PDKGXWZFFGNNBN-ONEGZZNKSA-N

Isomeric SMILES

C1CO/C(=C/[N+](=O)[O-])/N1

Canonical SMILES

C1COC(=C[N+](=O)[O-])N1

Origin of Product

United States

Computational Chemistry and Theoretical Investigations of 2e 2 Nitromethylidene 1,3 Oxazolidine

Theoretical Spectroscopic Predictions and Experimental Validation

General Principles of GIAO/B3LYP Calculations for Nuclear Magnetic Resonance (NMR) Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic shielding tensors. These shielding tensors are then used to predict the NMR chemical shifts of atoms within a molecule. The accuracy of these predictions is highly dependent on the theoretical level (a combination of a functional and a basis set) used for the calculation.

One of the most common and well-established DFT methods for this purpose is B3LYP. This hybrid functional often provides a good balance between computational cost and accuracy for predicting chemical shifts, particularly for carbon-13 (¹³C). The process typically involves two key steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is a critical step, as the calculated NMR shifts are sensitive to the molecular geometry.

NMR Shielding Calculation: Using the optimized geometry, the GIAO method is applied to calculate the isotropic magnetic shielding constants (σ) for each nucleus.

The final chemical shift (δ) is determined by referencing the calculated isotropic shielding constant of the nucleus in the sample molecule (σ_sample) to the shielding constant of a nucleus in a reference standard (σ_ref), such as tetramethylsilane (B1202638) (TMS). The chemical shift is calculated using the formula: δ = σ_ref - σ_sample.

For improved accuracy, empirical scaling corrections are often applied to the raw calculated data to account for systematic errors inherent in the computational method.

General Principles of Correlating Theoretical and Experimental Spectroscopic Data for Structural Confirmation

A primary application of computational NMR predictions is the confirmation of chemical structures, especially for novel compounds or complex natural products where experimental data alone may be ambiguous. The correlation between theoretically calculated and experimentally measured NMR spectra serves as a robust tool for structural validation.

The process involves comparing the calculated ¹H and ¹³C NMR chemical shifts for a proposed structure (or several potential isomers) with the values obtained from laboratory NMR experiments. A strong correlation, often evaluated using statistical measures like the mean absolute error (MAE) or the coefficient of determination (R²), between the predicted and experimental data provides compelling evidence for the proposed structure.

This comparative approach is particularly valuable in:

Assigning specific signals: It can help assign specific NMR signals to the correct atoms within the molecule, resolving ambiguities in complex spectra.

Distinguishing between isomers: When a reaction can produce multiple isomers, comparing the experimental spectrum to the calculated spectra for all possible isomers can identify the true product.

Identifying incorrect structures: A poor correlation between theoretical and experimental data can indicate that the initial structural assignment was incorrect.

The reliability of this method depends on using a high-quality level of theory and basis set for the calculations, as well as accurate experimental data. Different functionals and basis sets may be benchmarked to find the most accurate combination for a specific class of compounds.

Applications of 2e 2 Nitromethylidene 1,3 Oxazolidine As a Versatile Synthetic Building Block

Construction of Five- and Six-Membered N-Heterocyclic Scaffolds through Vinylic Substitution

The electron-deficient nature of the exocyclic double bond in (2E)-2-(nitromethylidene)-1,3-oxazolidine makes it susceptible to nucleophilic attack. This reactivity is the basis for its use in constructing a variety of five- and six-membered N-heterocyclic systems through vinylic substitution reactions. The oxazolidine (B1195125) ring acts as a good leaving group, facilitating the displacement of the heterocyclic portion by a suitable nucleophile.

Research on analogous 2-(nitromethylidene) N-heterocycles has demonstrated that these compounds readily react with a range of mono- and dinucleophiles. For instance, the reaction with hydrazine (B178648) derivatives can lead to the formation of substituted pyrazoles. Similarly, treatment with amidines or guanidines can afford pyrimidine (B1678525) derivatives. These transformations proceed via an initial Michael-type addition of the nucleophile to the β-carbon of the nitroalkene moiety, followed by an intramolecular cyclization and elimination of the oxazolidine ring.

The general reaction pathway can be illustrated by the synthesis of pyrazoles and pyrimidines from a generic 2-(nitromethylidene) N-heterocycle, which serves as a model for the reactivity of this compound.

Table 1: Synthesis of N-Heterocycles via Vinylic Substitution

Starting MaterialReagentProduct Heterocycle
2-(Nitromethylidene) N-heterocycleHydrazinePyrazole
2-(Nitromethylidene) N-heterocycleAmidinesPyrimidine
2-(Nitromethylidene) N-heterocycleGuanidineAminopyrimidine
2-(Nitromethylidene) N-heterocycleEnaminesPyridine

The versatility of this approach allows for the introduction of various substituents onto the resulting heterocyclic ring, depending on the nature of the nucleophile used. This modularity is highly valuable for creating libraries of compounds for screening purposes.

Synthetic Pathways to Diverse Heterocyclic Derivatives for Academic Exploration

Beyond simple vinylic substitution, this compound can participate in more complex reaction cascades, providing access to a diverse array of heterocyclic derivatives for academic research. The nitro group and the double bond can both be involved in cycloaddition reactions, further expanding the synthetic utility of this building block.

For example, as a potent Michael acceptor, it can react with various carbon nucleophiles, such as enamines or enolates. The resulting adducts can then undergo subsequent intramolecular reactions to form fused or bridged heterocyclic systems. The reaction with enamines, for instance, can lead to the formation of substituted pyridines through a [3+3] cycloaddition-type process, where the nitroenamine moiety acts as a three-atom component.

Furthermore, the nitroalkene functionality can participate in [4+2] cycloaddition (Diels-Alder) reactions, where it can act as the dienophile. Reaction with a suitable diene would lead to the formation of a six-membered ring, which upon further transformation, could yield functionalized cyclohexene (B86901) derivatives or aromatic compounds. The oxazolidine ring in these adducts can be retained or cleaved depending on the reaction conditions and subsequent workup, offering further avenues for structural diversification.

These synthetic pathways are of significant interest for academic exploration as they allow for the construction of complex molecular architectures from a relatively simple starting material. The ability to generate a wide range of heterocyclic cores is crucial for investigating structure-activity relationships and exploring new areas of chemical space.

Utilization in the Formation of Compounds with Potential for Medicinal Chemistry Research

The oxazolidinone ring is a recognized pharmacophore present in several approved drugs, most notably the antibiotic linezolid. nih.gov While this compound itself is a reactive intermediate rather than a stable therapeutic agent, the heterocyclic scaffolds derived from it are of significant interest in medicinal chemistry. Five- and six-membered N-heterocycles, such as pyrazoles, pyrimidines, and pyridines, are ubiquitous in drug molecules and natural products, exhibiting a wide range of biological activities. richmond.eduresearchgate.net

The ability to synthesize substituted pyrazoles and pyrimidines from this compound is particularly relevant. Pyrazole derivatives are known to possess anti-inflammatory, analgesic, and anticancer properties. Similarly, pyrimidines are core structures in many antiviral and anticancer drugs, as well as in kinase inhibitors.

The synthetic routes described above allow for the generation of libraries of these heterocyclic compounds with diverse substitution patterns. These libraries can then be screened against various biological targets to identify new lead compounds for drug discovery programs. The modular nature of the syntheses, where the final structure is determined by the choice of the nucleophile or reaction partner, is highly amenable to the parallel synthesis techniques often employed in medicinal chemistry.

Table 2: Potential Biologically Active Heterocycles Derived from this compound

Derived HeterocyclePotential Biological Activities
PyrazoleAnti-inflammatory, Analgesic, Anticancer
PyrimidineAntiviral, Anticancer, Kinase inhibition
PyridineCNS activity, Antihypertensive, Antibacterial
Fused HeterocyclesDiverse, target-dependent activities

The development of synthetic methodologies using versatile building blocks like this compound is therefore crucial for advancing medicinal chemistry research and the discovery of new therapeutic agents. nih.gov

Advanced Spectroscopic Characterization Techniques for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution NMR spectroscopy is a cornerstone technique for elucidating the precise three-dimensional structure of molecules in solution. For (2e)-2-(nitromethylidene)-1,3-oxazolidine, NMR is crucial for determining the configuration of the exocyclic double bond and the preferred conformation of the five-membered oxazolidine (B1195125) ring.

Research Findings:

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. The chemical shifts of the methylene protons on the oxazolidine ring (at positions 4 and 5) and the vinyl proton of the nitromethylidene group are diagnostic. Coupling constants (J-values) between adjacent protons are critical for conformational analysis, helping to define the dihedral angles within the ring.

¹³C NMR Spectroscopy: Carbon NMR spectra reveal the number of unique carbon environments and provide information about their hybridization and electronic state. The chemical shifts for the sp²-hybridized carbons of the nitromethylidene group are distinct from the sp³-hybridized carbons of the oxazolidine ring.

Nuclear Overhauser Effect (NOESY): Two-dimensional NOESY experiments are particularly powerful for determining spatial proximity between protons that are not directly bonded. mdpi.com For this compound, a NOESY experiment can unambiguously establish the (E) or (Z) configuration of the double bond by identifying through-space correlations between the vinyl proton and the protons on the oxazolidine ring. It also helps to elucidate the ring's puckering and the pseudo-axial or pseudo-equatorial orientation of substituents. nih.govchemrxiv.org Studies on similar heterocyclic systems have shown that the oxazolidine ring typically adopts an envelope or twisted-envelope conformation to minimize steric strain. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for an Oxazolidine Ring Structure Note: This table presents typical chemical shift ranges for the core oxazolidine structure to illustrate the type of data obtained. Actual values for this compound would need to be determined experimentally.

Atom PositionNucleusTypical Chemical Shift (ppm)Information Provided
-CH=NO₂¹H6.5 - 7.5Confirms the presence of the vinyl proton; coupling constants can indicate geometry.
-CH=NO₂¹³C120 - 140Indicates the sp² carbon of the double bond.
C=C H-NO₂¹³C150 - 160Represents the sp² carbon attached to the ring and the nitro group.
O-CH₂- (Position 5)¹H3.8 - 4.5Methylene protons adjacent to the oxygen atom.
O-C H₂- (Position 5)¹³C65 - 75Methylene carbon adjacent to the oxygen atom.
N-CH₂- (Position 4)¹H3.0 - 3.7Methylene protons adjacent to the nitrogen atom.
N-C H₂- (Position 4)¹³C45 - 55Methylene carbon adjacent to the nitrogen atom.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation in Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Research Findings:

For this compound, the IR spectrum is characterized by distinct absorption bands that confirm its structure.

Nitro Group (NO₂): This group is identified by two strong, characteristic stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1340-1380 cm⁻¹ region.

Carbon-Carbon Double Bond (C=C): The exocyclic double bond conjugated with the nitro group gives rise to a stretching vibration in the 1600-1650 cm⁻¹ range. Its intensity is enhanced due to the conjugation.

C-O and C-N Bonds: The oxazolidine ring is characterized by C-O and C-N stretching vibrations, which are typically found in the fingerprint region of the spectrum (approximately 1050-1250 cm⁻¹).

IR spectroscopy is also a valuable tool for monitoring the progress of the condensation reaction that forms the oxazolidine ring. nih.gov By tracking the disappearance of the characteristic aldehyde C=O stretch (around 1700-1725 cm⁻¹) and the N-H stretches of the parent amino alcohol, alongside the appearance of the product's signature peaks (e.g., the C=C-NO₂ system), the reaction can be monitored in real-time to completion.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1560
Nitro (NO₂)Symmetric Stretch1340 - 1380
Alkene (C=C)Stretch (Conjugated)1600 - 1650
C-O-C (Ether)Stretch1050 - 1150
C-N (Amine)Stretch1180 - 1250

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Intermediates and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition and molecular formula. nih.govnih.gov

Research Findings:

For this compound (C₄H₆N₂O₃), HRMS can verify the molecular formula by measuring its monoisotopic mass to within a few parts per million (ppm) of the theoretical value. This high level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Furthermore, HRMS is a powerful technique for studying reaction mechanisms. In the synthesis of oxazolidines, the reaction is proposed to proceed through transient intermediates such as a hemiaminal and an iminium ion. nih.govresearchgate.net While these species are often too short-lived to be observed by NMR, techniques like Electrospray Ionization (ESI)-HRMS can be used to detect and characterize these key intermediates, providing direct evidence for the proposed reaction pathway. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can also offer additional structural information, corroborating the connectivity of the molecule.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValuePurpose
Molecular FormulaC₄H₆N₂O₃The elemental composition of the compound.
Theoretical Monoisotopic Mass130.03784 uCalculated exact mass used for comparison with experimental data.
Ionization ModeESI+Typically yields the protonated molecule [M+H]⁺.
Expected [M+H]⁺ Ion131.04512 uThe ion that would be detected by the mass spectrometer.

Future Research Trajectories and Unexplored Frontiers for 2e 2 Nitromethylidene 1,3 Oxazolidine

The heterocyclic compound (2E)-2-(nitromethylidene)-1,3-oxazolidine represents a unique scaffold combining the structural features of a cyclic aminal (the oxazolidine (B1195125) ring) and an electron-deficient alkene (the nitromethylidene moiety). While its specific applications are not yet broadly established, its constituent functional groups suggest a wealth of untapped potential in synthetic chemistry and materials science. Future research is poised to explore this potential by expanding its synthetic accessibility, modeling its reactivity, investigating novel transformations, and developing new functional materials.

Q & A

What are the most effective synthetic routes for (2E)-2-(nitromethylidene)-1,3-oxazolidine, and how do reaction conditions influence product selectivity?

Answer:
The synthesis of this compound derivatives typically involves reactions between nitrobutadiene precursors and α,β-bifunctional ethanes. For example, perchloro-2-nitro-1,3-butadiene reacts with N,O- or N,S-bisnucleophiles to yield 2-(nitroallylidene)oxazolidines . Key factors affecting selectivity include:

  • Temperature : Higher temperatures favor cyclization to form the 1,3-oxazolidine ring over open-chain products.
  • Molar Ratios : Excess nucleophile (e.g., amines, thiols) shifts the equilibrium toward cyclized products.
  • Catalysts : SnCl₂ has been used to catalyze multicomponent couplings involving paraformaldehyde, aniline, and epoxides to form oxazolidine derivatives under mild conditions .

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